3-cyclobutyl-3-phenylpropanoic acid
Description
3-Cyclobutyl-3-phenylpropanoic acid is a carboxylic acid derivative featuring a cyclobutyl group and a phenyl substituent attached to the same carbon atom of the propanoic acid backbone.
Properties
IUPAC Name |
3-cyclobutyl-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKYOTNVMIZSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boronic acids and palladium catalysts under mild conditions .
Another method involves the hydrogenation of cinnamic acid derivatives, which can be achieved using various reducing agents such as sodium amalgam or catalytic hydrogenation . The reaction conditions for these methods vary, but they generally require controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability .
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Electrophilic reagents: Nitric acid, halogens
Major Products Formed
The major products formed from these reactions include ketones, alcohols, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-cyclobutyl-3-phenylpropanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-cyclobutyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-cyclobutyl-3-phenylpropanoic acid with structurally related compounds, emphasizing substituent effects and inferred properties.
Cyclobutyl-Containing Propanoic Acids Without Phenyl Groups
- 3-Cyclobutylpropionic Acid (): This analog lacks the phenyl group, resulting in reduced molecular weight and hydrophobicity. The cyclobutyl ring introduces steric strain, which could enhance reactivity in ring-opening reactions.
Fluorinated Cyclobutyl Derivatives
- 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic Acid (): The difluorocyclobutyl group increases electronegativity and metabolic stability due to fluorine’s electron-withdrawing effects. The acetamido substituent at C2 introduces hydrogen-bonding capability, unlike the target compound’s unsubstituted carboxylic acid. This structural difference may alter solubility and bioavailability.
Amino-Substituted Analogs
- Methyl 3-Amino-3-cyclobutylpropanoate (): The ester group enhances lipophilicity compared to the carboxylic acid, facilitating membrane permeability. The amino group introduces basicity, contrasting with the acidic nature of the target compound. Hydrolysis of the ester to the free acid could mimic the target’s structure in vivo.
- 2-((Tert-butoxycarbonyl)amino)-3-cyclobutyl-3-phenylpropanoic Acid (): The Boc-protected amino group adds steric bulk and stability, making this derivative suitable for synthetic intermediates. The dual substitution (cyclobutyl and phenyl) mirrors the target compound, but the amino group introduces additional polarity.
Phenyl-Substituted Propanoic Acids
- 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid (): The nitro and hydroxy groups on the phenyl ring increase acidity (lower pKa) due to electron-withdrawing effects. This contrasts with the unsubstituted phenyl group in the target compound, which likely has moderate acidity. The nitro group also enhances UV absorption, relevant for analytical detection.
Data Table: Structural and Inferred Property Comparison
Research Findings and Implications
The phenyl group enhances hydrophobicity, which could improve blood-brain barrier penetration in drug design.
Acidity Trends: Electron-withdrawing substituents (e.g., nitro in ) significantly lower pKa values. The target compound’s unsubstituted phenyl group likely results in a pKa closer to standard propanoic acids (~4.8).
Synthetic Utility: The Boc-protected amino analog () highlights the compound’s adaptability in multi-step syntheses, where protecting groups are critical for regioselective reactions.
Metabolic Considerations : Fluorinated analogs () demonstrate how halogenation can enhance metabolic stability, a key factor in pharmacokinetic optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
